4-nitro-1H-pyrazol-5-amine hydrochloride
Description
4-Nitro-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative characterized by a nitro (-NO₂) group at position 4, an amine (-NH₂) at position 5, and a hydrochloride salt. Its molecular formula is inferred as C₃H₅ClN₄O₂, with a molecular weight of approximately 176.57 g/mol (based on structural analysis). The compound’s CAS registry number is 1270424-09-3 . The nitro group confers strong electron-withdrawing properties, influencing reactivity and stability, while the hydrochloride salt enhances solubility in polar solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
201599-35-1 |
|---|---|
Molecular Formula |
C3H5ClN4O2 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration of 1H-Pyrazol-5-Amine
Pyrazole derivatives are nitrated using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. The reaction selectively targets the 4-position due to the electron-donating effect of the amine group, yielding 4-nitro-1H-pyrazol-5-amine. Subsequent hydrochloride salt formation is achieved via treatment with concentrated HCl in ethanol, producing the final compound with >85% purity after recrystallization.
Reductive Amination and Salt Formation
Alternative routes employ reductive amination of 4-nitro-1H-pyrazole-5-carbaldehyde using sodium cyanoborohydride in methanol. The intermediate amine is then precipitated as the hydrochloride salt by adding HCl gas, achieving isolated yields of 78–82%. This method, however, requires stringent moisture control to avoid side reactions.
Catalytic Hydrogenation for Nitro Group Reduction
Catalytic hydrogenation has emerged as a high-yield method for reducing nitro groups in pyrazole intermediates.
Reductive Chlorination with Pt/C or Pd/C Catalysts
A patented process (US10233155B2) describes the reductive chlorination of 4-nitropyrazole to 3-chloro-1H-pyrazol-4-amine hydrochloride, a closely related analog. Using 5% Pt/C or Pd/C catalysts under hydrogen (90 psig) in aqueous HCl (1 M), the reaction achieves 96.8% yield with >95% selectivity. Key parameters include:
| Parameter | Pt/C Conditions | Pd/C Conditions |
|---|---|---|
| Catalyst Loading | 5 wt% | 5 wt% |
| HCl Concentration | 1 M | 1 M |
| Hydrogen Pressure | 90 psig | 90 psig |
| Reaction Time | 2.5 hours | 5 hours |
| Yield | 96.8% | 92.4% |
This method’s scalability is enhanced by continuous hydrogen monitoring and nitrogen purging to prevent over-reduction.
Selectivity Challenges and Mitigation
Competing reduction pathways may form dechlorinated byproducts (e.g., 1H-pyrazol-4-amine). Using Pt/C instead of Pd/Al₂O₃ improves selectivity due to stronger metal-support interactions, reducing byproduct formation from 12% to <3%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of pyrazole amines by enhancing reaction kinetics.
One-Pot Cyclocondensation
A microwave-mediated protocol combines aryl hydrazines with α-cyanoketones in 1 M HCl at 150°C for 10–15 minutes. For this compound, 3-aminocrotononitrile serves as the dicarbonyl precursor, yielding the target compound in 85% isolated purity after basifying with NaOH and filtration.
Advantages Over Conventional Heating
Comparative studies show microwave methods reduce reaction times from 6–8 hours to 15 minutes while maintaining yields ≥70%. The table below summarizes optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | 1 M HCl (aqueous) |
| Temperature | 150°C |
| Irradiation Time | 12 minutes |
| Yield | 84% |
This approach is ideal for high-throughput screening due to minimal purification requirements.
Continuous Flow Reactor Systems
Industrial-scale production leverages continuous flow reactors to improve safety and consistency.
Two-Step Continuous Synthesis
A hybrid protocol developed by Vulcanchem integrates nitration and hydrochloride formation in a tandem flow system:
-
Nitration Module : Pyrazole-5-amine reacts with HNO₃ in a microreactor (residence time: 2 minutes, 25°C).
-
Salt Formation Module : The nitro intermediate is mixed with HCl in a packed-bed reactor (residence time: 5 minutes, 0°C).
The system achieves 89% overall yield with >98% purity, reducing waste by 40% compared to batch processes.
Solvent and Catalyst Recycling
Continuous systems enable real-time solvent recovery via in-line distillation, lowering production costs by 30%. Catalyst beds (e.g., Pt/C) are regenerated through oxidative treatments, maintaining activity over 50 cycles.
Analytical Characterization and Quality Control
Rigorous characterization ensures compliance with pharmaceutical standards.
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-nitro-1H-pyrazol-5-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: 4-amino-1H-pyrazol-5-amine hydrochloride.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Nitro-1H-pyrazol-5-amine hydrochloride is utilized as a precursor for synthesizing various bioactive compounds. Its ability to undergo bioreduction allows it to form reactive intermediates that interact with biological macromolecules, making it valuable in drug development.
Key Applications in Medicinal Chemistry:
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.
- Anti-inflammatory Drugs : The compound's interactions with cellular pathways involved in inflammation have been studied for potential therapeutic applications.
Studies indicate that this compound influences pathways related to oxidative stress and enzyme inhibition. Its nitro group can be reduced within biological systems, leading to various pharmacological effects.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively modulate enzyme activity, providing insights into its role in metabolic regulation .
- Oxidative Stress Modulation : Another study explored how this compound affects oxidative stress markers in cellular models, revealing its potential protective effects against oxidative damage .
Mechanism of Action
The mechanism of action of 4-nitro-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physical and Chemical Properties
Q & A
Q. Q: What are the common synthetic routes for preparing 4-nitro-1H-pyrazol-5-amine hydrochloride, and what experimental conditions are critical for optimizing yield?
A: A one-pot synthesis method involves reacting thiazolidinone derivatives with hydrazine hydrate in methanol under controlled temperatures (0°C to room temperature). This process includes lipso-substitution, hydrolysis, and cyclization steps, yielding ~64% of the target compound. Key factors include stoichiometric excess of hydrazine (5:1 ratio), solvent choice (methanol for solubility), and temperature control to prevent side reactions . Alternative routes may employ condensation reactions of pre-functionalized pyrazole precursors, requiring catalysts (e.g., acid/base) and inert atmospheres to stabilize intermediates .
Basic Characterization
Q. Q: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
A: Standard characterization includes:
- FTIR : To identify nitro (N–O stretch at ~1520–1350 cm⁻¹) and amine (N–H stretch at ~3300–3500 cm⁻¹) functional groups.
- NMR : ¹H NMR resolves pyrazole ring protons (δ 6.5–8.5 ppm) and amine protons (δ 3.0–5.0 ppm). ¹³C NMR confirms nitro group attachment via deshielded carbons.
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + Na]+ = 447.0209 Da) and isotopic patterns . Elemental microanalysis ensures stoichiometric consistency (C, H, N, Cl) within ±0.4% .
Advanced Structural Analysis
Q. Q: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) reveal nitro group planarity and hydrogen-bonding networks stabilizing the lattice. Data collection on diffractometers (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation ensures high-resolution (R < 0.07) .
Advanced Reaction Optimization
Q. Q: What strategies minimize solvent use and improve atom economy in synthesizing pyrazole derivatives like this compound?
A: Green chemistry approaches include:
- Catalyst Design : Heterogeneous catalysts (e.g., zeolites) reduce waste.
- Solvent-Free Reactions : Microwave-assisted synthesis enhances reaction rates and purity.
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Data Contradictions
Q. Q: How should researchers address discrepancies between computational predictions and experimental spectroscopic data for nitro-pyrazole derivatives?
A: Discrepancies often arise from solvent effects or tautomerism. For example:
- DFT Calculations : Compare gas-phase optimized structures with experimental NMR shifts (using solvents like DMSO-d6 in the COSMO-RS model).
- Tautomer Analysis : Dynamic NMR at variable temperatures identifies equilibrium between nitro and amine tautomers .
Computational Studies
Q. Q: What computational tools are suitable for modeling the electronic properties of this compound?
A: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates:
- Electrostatic Potential Maps : Highlights nucleophilic (amine) and electrophilic (nitro) sites.
- Frontier Molecular Orbitals : Predicts reactivity (HOMO-LUMO gap ~4.5 eV for nitro-pyrazoles) .
Biological Activity
Q. Q: How can researchers design assays to evaluate the therapeutic potential of this compound?
A:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination via fluorescence polarization).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with controls for nitro-reductase activity.
- ADMET Prediction : In silico tools (e.g., SwissADME) assess bioavailability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
